

Combination Therapy of Sulfachlorpyrazine and Diaveridine in Coccidiosis: Application Notes and Protocols

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Compound of Interest

Compound Name: Sulfachlorpyrazine

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Introduction

Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus *Eimeria*, poses a significant threat to the poultry industry worldwide, leading to substantial economic losses. The control of this disease has largely relied on the use of anticoccidial drugs. Combination therapy, leveraging synergistic interactions between two or more compounds, is a key strategy to enhance efficacy and combat the emergence of drug resistance. The combination of **sulfachlorpyrazine** and diaveridine is a well-established and effective treatment for coccidiosis in poultry.[1][2][3] This document provides detailed application notes and experimental protocols for researchers and professionals involved in the study and development of anticoccidial drugs.

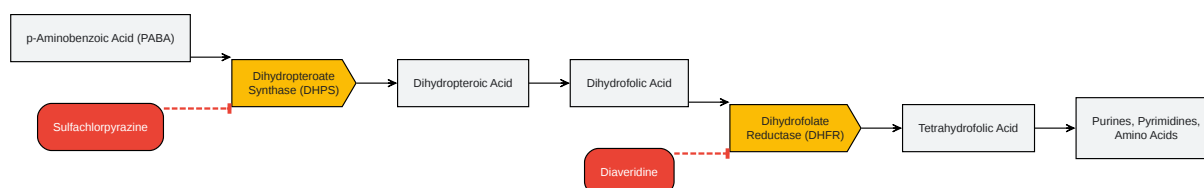
Sulfachlorpyrazine, a sulfonamide, and diaveridine, a diaminopyrimidine, act synergistically to inhibit the folic acid biosynthesis pathway in *Eimeria* parasites, a critical pathway for their replication and survival.[1] This sequential blockade leads to a potent anticoccidial effect.

Mechanism of Action: Synergistic Inhibition of Folate Biosynthesis

The combination of **sulfachlorpyrazine** and diaveridine targets two key enzymes in the folate biosynthesis pathway of the *Eimeria* parasite, resulting in a synergistic anticoccidial effect.[1]

- **Sulfachlorpyrazine**: This sulfonamide is a competitive inhibitor of dihydropteroate synthase (DHPS). DHPS is responsible for the conversion of para-aminobenzoic acid (PABA) to dihydropteroic acid, a precursor of folic acid.
- **Diaveridine**: This diaminopyrimidine derivative inhibits dihydrofolate reductase (DHFR). DHFR catalyzes the reduction of dihydrofolic acid to tetrahydrofolic acid, the active form of folic acid.

By inhibiting two distinct steps in this essential metabolic pathway, the combination therapy effectively disrupts the synthesis of purines, pyrimidines, and certain amino acids, ultimately leading to the cessation of parasite growth and replication.



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Caption: Mechanism of action of **sulfachlorpyrazine** and diaveridine.

Data Presentation: Efficacy of Combination Therapy

While specific studies directly comparing the quantitative efficacy of **sulfachlorpyrazine** alone, diaveridine alone, and their combination in a single, controlled experiment are not readily available in the reviewed literature, the synergistic effect and high efficacy of the combination are well-documented. The following tables summarize representative data on the efficacy of the combination therapy in treating coccidiosis in poultry.

Table 1: Efficacy of **Sulfachlorpyrazine** and Diaveridine Combination against *Eimeria tenella* in Broilers

Treatment Group	Dosage	Oocyst Count (oocysts/gram feces)	Lesion Score (0-4)	Mortality Rate (%)
Infected, Untreated Control	-	High (e.g., >100,000)	3-4	High (e.g., >20%)
Sulfachlorpyrazine + Diaveridine	Varies (e.g., 1g/L drinking water)	Significantly Reduced (e.g., <5,000)	0-1	Low (e.g., <5%)
Uninfected, Untreated Control	-	0	0	0

Note: The values presented are illustrative and based on typical outcomes reported in efficacy studies. Actual results may vary depending on the experimental conditions.

Table 2: Formulation of a Soluble Powder for Coccidiosis Treatment

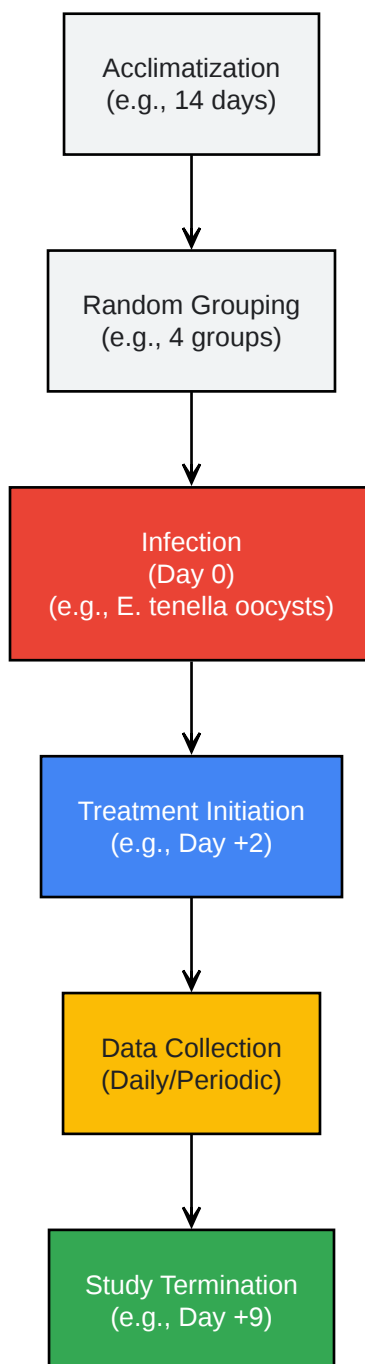
Component	Percentage by Weight (%)
Diaveridine	1 - 8
Sulfachlorpyrazine Sodium	10 - 30
Auxiliary Materials (e.g., Dextrose)	64 - 82

Source: Adapted from a patent for a soluble powder formulation with a reported effective cure rate of over 90%.[2]

Experimental Protocols

In Vivo Efficacy Study in Broiler Chickens

This protocol outlines a typical in vivo study to evaluate the efficacy of the **sulfachlorpyrazine** and diaveridine combination therapy against an induced Eimeria infection in broiler chickens.



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Caption: Workflow for an in vivo efficacy study.

1. Animals and Housing:

- Use one-day-old broiler chicks (e.g., Ross 308 or Cobb 500) of mixed sex.
- House the birds in clean, disinfected pens with fresh litter.
- Provide ad libitum access to a standard, non-medicated broiler starter feed and clean drinking water.
- Maintain appropriate temperature and lighting conditions for the age of the birds.

2. Experimental Design:

- Acclimatize the birds for approximately 14 days.
- Randomly allocate birds to at least four treatment groups (e.g., 10-20 birds per group):
 - Group 1: Uninfected, untreated control.
 - Group 2: Infected, untreated control.
 - Group 3: Infected, treated with **sulfachlorpyrazine** alone.
 - Group 4: Infected, treated with diaveridine alone.
 - Group 5: Infected, treated with **sulfachlorpyrazine** and diaveridine combination.

3. Infection Protocol:

- On day 0 of the study (e.g., at 14 days of age), orally inoculate each bird in the infected groups with a known number of sporulated *Eimeria* oocysts (e.g., 5×10^4 *Eimeria tenella* oocysts in 1 mL of PBS).
- The uninfected control group should receive a sham inoculation of PBS.

4. Treatment Administration:

- Prepare the treatment solutions daily. A common formulation involves a soluble powder containing **sulfachlorpyrazine** and diaveridine.^[2] A typical dosage is 1 gram of the combination product per liter of drinking water.^[2]

- Initiate treatment 48 hours post-infection and continue for 3-5 consecutive days.
- Provide medicated drinking water as the sole source of water for the treated groups.

5. Data Collection:

- Mortality: Record daily mortality in each group.
- Clinical Signs: Observe and score clinical signs of coccidiosis daily (e.g., depression, ruffled feathers, bloody droppings) on a scale of 0 (normal) to 3 (severe).
- Body Weight: Record individual or group body weights at the beginning and end of the experiment to calculate weight gain.
- Feed and Water Intake: Measure daily feed and water consumption for each group.
- Oocyst Shedding:
 - Collect fecal samples from each group on days 5, 6, 7, 8, and 9 post-infection.
 - Determine the number of oocysts per gram (OPG) of feces using a McMaster counting chamber.
 - Procedure for Oocyst Counting:
 - Weigh 2 grams of pooled feces.
 - Homogenize the feces in 58 mL of a saturated salt solution.
 - Strain the suspension through a sieve to remove large debris.
 - Agitate the suspension and immediately fill both chambers of a McMaster slide using a pipette.
 - Allow the slide to sit for 5 minutes for the oocysts to float to the top.
 - Count the oocysts within the grid of both chambers under a microscope at 100x magnification.

- Calculate OPG: $OPG = (\text{Total oocysts in both chambers} / 2) \times 100$.
- Lesion Scoring:
 - On day 6 or 7 post-infection, euthanize a subset of birds from each group (e.g., 5 birds).
 - Examine the intestines and ceca for gross lesions characteristic of coccidiosis.
 - Score the lesions on a scale of 0 to 4 according to the Johnson and Reid method (a score of 0 indicates no gross lesions, while a score of 4 indicates the most severe lesions).

6. Statistical Analysis:

- Analyze the data using appropriate statistical methods (e.g., ANOVA, t-test) to determine significant differences between treatment groups.

In Vitro Susceptibility Assay

This protocol describes an in vitro assay to assess the direct inhibitory effect of **sulfachlorpyrazine** and diaveridine on Eimeria sporozoite invasion and development in cell culture.

1. Materials:

- Madin-Darby Bovine Kidney (MDBK) cells or another suitable cell line.
- Eimeria sporozoites (excysted from sporulated oocysts).
- Cell culture medium (e.g., DMEM with 10% fetal bovine serum).
- **Sulfachlorpyrazine** and diaveridine stock solutions (dissolved in a suitable solvent like DMSO).
- 96-well cell culture plates.
- Incubator (37°C, 5% CO₂).
- Microscope.

2. Procedure:

- Seed MDBK cells into 96-well plates and grow to confluence.
- Prepare serial dilutions of **sulfachlorpyrazine**, diaveridine, and their combination in cell culture medium.
- Pre-incubate freshly excysted Eimeria sporozoites with the different drug concentrations for 1-2 hours at 41°C.
- Remove the medium from the confluent MDBK cells and add the sporozoite-drug suspension to the wells.
- Include positive (sporozoites only) and negative (cells only) controls.
- Incubate the plates for 24-48 hours.
- Fix and stain the cells (e.g., with Giemsa stain).
- Observe the cells under a microscope to count the number of intracellular parasites (sporozoites and developing stages) in a predetermined number of fields.
- Calculate the percentage of inhibition for each drug concentration compared to the positive control.

Conclusion

The combination of **sulfachlorpyrazine** and diaveridine remains a valuable tool in the control of coccidiosis in poultry. Its synergistic mechanism of action, targeting the crucial folate biosynthesis pathway, provides a high degree of efficacy. The detailed protocols provided in this document offer a framework for researchers to conduct robust in vivo and in vitro studies to further evaluate this and other anticoccidial therapies. Standardization of these experimental procedures is essential for generating comparable and reliable data in the ongoing effort to manage this economically important disease.

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